GNE-375

Description

Properties

Molecular Formula |

C25H29N3O5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

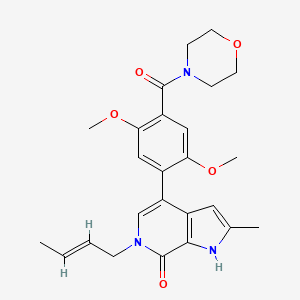

6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |

InChI |

InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |

InChI Key |

FWTDDBIMDSVPTR-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |

Canonical SMILES |

CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

GNE-375: A Technical Guide to its Mechanism of Action as a Selective BRD9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the mechanism of action of GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). The document details its biochemical and cellular activity, explores the relevant signaling pathways, and provides illustrative experimental protocols for key assays used in its characterization.

Executive Summary

GNE-375 is a small molecule inhibitor that demonstrates high potency and selectivity for the bromodomain of BRD9, an epigenetic "reader" protein. Its primary mechanism of action involves the displacement of BRD9 from chromatin, leading to the modulation of gene expression. A key consequence of this action is the downregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a protein implicated in the development of drug resistance. This makes GNE-375 a valuable tool for investigating the role of BRD9 in disease and a potential therapeutic agent for preventing the emergence of drug-tolerant cancer cells, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GNE-375, highlighting its potency and selectivity.

Table 1: In Vitro Potency of GNE-375

| Target | Assay Type | IC50 (nM) | Reference |

| BRD9 | Biochemical Assay | 5 | [1][2][3][4][5] |

Table 2: Selectivity Profile of GNE-375

| Off-Target | Selectivity (fold vs. BRD9) | Reference |

| BRD4 | >100 | [1][3][5] |

| TAF1 | >100 | [1][3][5] |

| CECR2 | >100 | [1][3][5] |

| BRD4, CECR2, TAF1 | >480 | [2] |

Mechanism of Action

GNE-375 functions as a competitive inhibitor of the BRD9 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene transcription.

By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, GNE-375 prevents the interaction of BRD9 with acetylated histones. This displacement of BRD9 from chromatin alters the transcriptional landscape of the cell. A significant downstream effect of GNE-375-mediated BRD9 inhibition is the reduced expression of ALDH1A1.[3][6] This is particularly relevant in the context of cancer therapy, as high ALDH1A1 expression is often associated with cancer stem cell populations and resistance to chemotherapy.

The primary application of GNE-375, as described in the initial research, is in preventing the emergence of drug-tolerant persister cells in EGFR-mutant NSCLC treated with EGFR inhibitors.[6]

Signaling Pathways

The inhibitory action of GNE-375 on BRD9 has implications for several cancer-related signaling pathways. The following diagram illustrates the core mechanism and its impact on downstream signaling.

Caption: GNE-375 inhibits the BRD9 bromodomain, preventing chromatin binding and altering gene expression.

Experimental Protocols

The following are representative protocols for the key assays used to characterize a selective bromodomain inhibitor like GNE-375.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This biochemical assay is used to measure the potency of GNE-375 in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.

Caption: Workflow for determining the IC50 of GNE-375 using a TR-FRET assay.

Methodology:

-

Reagent Preparation:

-

Recombinant BRD9 bromodomain fused to Glutathione S-transferase (GST) and labeled with a Europium (Eu) cryptate donor fluorophore.

-

A biotinylated synthetic peptide corresponding to an acetylated histone tail sequence, which is recognized by an anti-biotin antibody conjugated to an acceptor fluorophore (e.g., XL665).

-

A serial dilution of GNE-375 in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well low-volume black plate, add the BRD9-GST-Eu, the biotinylated histone peptide, and the anti-biotin-XL665 antibody.

-

Add the GNE-375 dilutions to the wells. Include wells with vehicle (DMSO) as a no-inhibition control and wells without the BRD9 protein as a background control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible microplate reader, with excitation at ~320 nm and emission readings at ~620 nm (for the donor) and ~665 nm (for the acceptor).

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio against the logarithm of the GNE-375 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

This cell-based assay is used to demonstrate that GNE-375 reduces the binding of BRD9 to chromatin at specific gene loci.

Caption: Workflow for assessing the effect of GNE-375 on BRD9 chromatin binding via ChIP.

Methodology:

-

Cell Treatment and Crosslinking:

-

Culture an appropriate cell line (e.g., PC9 cells) and treat with GNE-375 or vehicle (DMSO) for a defined period.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and sonicate to shear the chromatin into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for BRD9. A non-specific IgG should be used as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Analysis:

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., ALDH1A1) to quantify the amount of co-precipitated DNA. The results are typically expressed as a percentage of the input chromatin.

-

Cell Viability Assay for Drug-Tolerant Persister Cell Formation

This assay is used to evaluate the ability of GNE-375 to prevent the emergence of drug-tolerant cells when co-administered with another therapeutic agent.

Caption: Workflow for assessing GNE-375's effect on drug-tolerant persister cell formation.

Methodology:

-

Cell Seeding and Treatment:

-

Seed EGFR-mutant PC9 cells in 96-well plates at a low density.

-

Treat the cells with a cytotoxic concentration of an EGFR inhibitor (e.g., gefitinib or osimertinib) alone, or in combination with a serial dilution of GNE-375. Include a vehicle control group.

-

-

Long-Term Incubation:

-

Incubate the plates for an extended period (e.g., 7 to 10 days) to allow for the initial cytotoxic effect of the EGFR inhibitor and the potential emergence of drug-tolerant persister cells.

-

-

Cell Viability Measurement:

-

At the end of the incubation period, measure cell viability using a suitable assay, such as:

-

MTT/MTS Assay: Add the tetrazolium salt reagent to the wells and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control.

-

Compare the cell viability in the wells treated with the EGFR inhibitor alone to those co-treated with GNE-375 to determine if GNE-375 prevents the survival and outgrowth of drug-tolerant cells.

-

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for GNE-375. It is primarily utilized as a research tool compound to investigate the biological functions of BRD9.

Conclusion

GNE-375 is a powerful and selective chemical probe for studying the role of BRD9 in cellular processes. Its mechanism of action, centered on the inhibition of BRD9's interaction with chromatin and the subsequent modulation of gene expression, has significant implications for understanding and potentially overcoming drug resistance in cancer. The detailed experimental approaches outlined in this guide provide a framework for the further investigation of GNE-375 and other BRD9 inhibitors in various research and drug development contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNE-375 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. tebubio.com [tebubio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-375: A Technical Guide to a Selective BRD9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader implicated in various cancers. This technical guide provides an in-depth overview of GNE-375, including its mechanism of action, biochemical and cellular activity, and its potential therapeutic applications. Detailed experimental protocols and comprehensive quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. BRD9, a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in oncology.[1] Its dysregulation is associated with the progression of several cancers, including synovial sarcoma and certain types of leukemia. GNE-375 was developed as a potent and selective chemical probe to interrogate the biological functions of BRD9.[2]

Mechanism of Action

GNE-375 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This binding event prevents BRD9 from interacting with acetylated histones, thereby displacing it from chromatin.[3][4] The dissociation of the BRD9-containing ncBAF complex from chromatin leads to the modulation of target gene expression. One of the key downstream effects of GNE-375 is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug tolerance in cancer cells.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for GNE-375, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of GNE-375

| Parameter | Value | Assay | Reference |

| IC50 | 5 nM | TR-FRET | [4] |

Table 2: Selectivity Profile of GNE-375

| Bromodomain | Selectivity (fold vs. BRD9) | Assay Platform | Reference |

| BRD4 | >100 | BROMOscan | [6] |

| TAF1 | >100 | BROMOscan | [6] |

| CECR2 | >100 | BROMOscan | [6] |

| BRD4 | >480 | BROMOscan | [3] |

| CECR2 | >480 | BROMOscan | [3] |

| TAF1 | >480 | BROMOscan | [3] |

Signaling Pathways

BRD9 has been implicated in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of BRD9 by GNE-375 can modulate these pathways.

References

- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. abmole.com [abmole.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of GNE-375 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic locations.[2] This recruitment modulates chromatin structure and gene expression. GNE-375's ability to disrupt this interaction provides a powerful tool to investigate the role of BRD9 and the ncBAF complex in various biological processes and disease states, particularly in oncology. This technical guide provides an in-depth overview of GNE-375, its mechanism of action, and its impact on chromatin remodeling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

GNE-375 functions by competitively binding to the bromodomain of BRD9, thereby preventing its association with acetylated histones on the chromatin.[2] This inhibitory action disrupts the normal function of the ncBAF complex, a member of the larger SWI/SNF family of ATP-dependent chromatin remodelers. The ncBAF complex is known to play a crucial role in maintaining the transcriptional landscape of cells and has been implicated in the regulation of gene expression at both promoters and enhancers.[1][3] By inhibiting BRD9, GNE-375 effectively blocks the recruitment of the ncBAF complex to its target sites, leading to alterations in chromatin accessibility and subsequent changes in gene expression.[4][5][6]

Quantitative Data on GNE-375 Activity and Selectivity

The efficacy and specificity of GNE-375 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of GNE-375

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | BRD9 | 5 | [4][6] |

Table 2: Selectivity Profile of GNE-375

| Bromodomain Target | Selectivity vs. BRD9 | Reference |

| BRD4 | >100-fold | [4] |

| TAF1 | >100-fold | [4] |

| CECR2 | >100-fold | [4] |

Signaling Pathway and Experimental Workflows

The inhibitory action of GNE-375 on BRD9 has significant downstream effects on gene regulation. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the effects of GNE-375.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of GNE-375's function.

Cell Viability Assay (MTS-based)

This protocol is adapted for determining the effect of GNE-375 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC9)

-

Complete growth medium

-

GNE-375 stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of GNE-375 in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the GNE-375 dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours under the same conditions.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Western Blot for ALDH1A1 Expression

This protocol outlines the steps to quantify changes in ALDH1A1 protein levels following GNE-375 treatment.

Materials:

-

Cells treated with GNE-375 and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ALDH1A1 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ALDH1A1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities using image analysis software and normalize the ALDH1A1 signal to the loading control.

Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy

This protocol details the procedure to assess the binding of BRD9 to chromatin in the presence or absence of GNE-375.

Materials:

-

Cells treated with GNE-375 and control cells

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer

-

Anti-BRD9 antibody and IgG control

-

Protein A/G magnetic beads

-

Sonicator

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Crosslink protein-DNA complexes by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells.

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the anti-BRD9 antibody or IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA regions by qPCR.

Conclusion

GNE-375 is a valuable chemical probe for elucidating the role of BRD9 and the ncBAF complex in chromatin remodeling and gene regulation. Its high potency and selectivity make it a suitable tool for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further understanding the biological consequences of BRD9 inhibition. The continued investigation of GNE-375 and similar compounds holds promise for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer and other diseases.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. GNE-375 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]

GNE-375: A Technical Guide to its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-375 is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader involved in the regulation of gene expression. This technical guide provides an in-depth overview of GNE-375's mechanism of action, its effects on gene transcription with a focus on its role in overcoming drug resistance, and detailed experimental protocols for studying its activity.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin to modulate transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a therapeutic target in various diseases, including cancer. GNE-375 was developed as a selective chemical probe to investigate the biological functions of BRD9.

GNE-375: A Potent and Selective BRD9 Inhibitor

GNE-375 exhibits high potency and selectivity for BRD9. The following table summarizes its key inhibitory activities.

| Target | IC50 (nM) | Selectivity | Reference |

| BRD9 | 5 | >100-fold vs. BRD4, TAF1, CECR2 | [1][2] |

| BRD4 | >500 | - | [1][2] |

| TAF1 | >500 | - | [1][2] |

| CECR2 | >500 | - | [1][2] |

Effects of GNE-375 on Gene Transcription

The primary reported effect of GNE-375 on gene transcription is the downregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[3] This effect is particularly relevant in the context of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer.

Downregulation of ALDH1A1

While the precise fold-change from publicly available literature is not specified, studies consistently report a decrease in ALDH1A1 expression following treatment with GNE-375. The table below is a template for expected data from a gene expression profiling study.

| Gene | Treatment | Fold Change (vs. Control) | p-value |

| ALDH1A1 | GNE-375 | Data not available | Data not available |

| Other Genes | GNE-375 | Data not available | Data not available |

| Note: Specific quantitative data from RNA-sequencing experiments detailing the global effects of GNE-375 on gene transcription are not readily available in the public domain. The primary literature focuses on the targeted effect on ALDH1A1. |

Signaling Pathway

GNE-375 exerts its effect on gene transcription by inhibiting the function of BRD9 within the SWI/SNF chromatin remodeling complex. This leads to a decrease in the transcriptional activation of target genes, including ALDH1A1.

Caption: GNE-375 inhibits BRD9, disrupting SWI/SNF-mediated chromatin remodeling and reducing ALDH1A1 transcription.

Experimental Protocols

The following are plausible, detailed methodologies for key experiments to investigate the effects of GNE-375 on gene transcription. These are based on standard molecular biology techniques as specific protocols from the primary literature are not available.

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol outlines the steps to analyze global changes in gene expression in response to GNE-375 treatment.

Caption: Workflow for analyzing gene expression changes induced by GNE-375 using RNA-Seq.

Protocol Details:

-

Cell Culture and Treatment:

-

Culture EGFR mutant PC9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with either DMSO (vehicle control) or a final concentration of 1 µM GNE-375 for 24 hours.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

-

Library Preparation and Sequencing:

-

Enrich for poly(A)+ mRNA from total RNA using oligo(dT)-magnetic beads.

-

Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).

-

Quantify gene expression levels (e.g., using featureCounts).

-

Perform differential gene expression analysis between GNE-375-treated and DMSO-treated samples (e.g., using DESeq2 or edgeR).

-

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

This protocol describes how to identify the genomic regions where BRD9 binds and how this is affected by GNE-375.

Caption: Workflow for identifying BRD9 binding sites using ChIP-Seq.

Protocol Details:

-

Cell Crosslinking and Lysis:

-

Treat PC9 cells with DMSO or 1 µM GNE-375 for 6 hours.

-

Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

-

Chromatin Shearing:

-

Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-BRD9 antibody.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input control DNA as described in the RNA-Seq protocol (steps 3c-3e).

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform peak calling to identify regions of BRD9 enrichment (e.g., using MACS2).

-

Analyze differential binding between GNE-375-treated and control samples.

-

Perform motif analysis to identify transcription factor binding motifs within BRD9 peaks.

-

Conclusion

GNE-375 is a valuable research tool for elucidating the role of BRD9 in gene regulation. Its ability to modulate the expression of key genes like ALDH1A1 highlights the therapeutic potential of targeting BRD9 in diseases such as cancer, particularly in the context of overcoming drug resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the transcriptional effects of GNE-375 and the broader biological functions of BRD9.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance [ouci.dntb.gov.ua]

- 3. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of GNE-375: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known downstream targets and mechanism of action of GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). The information presented herein is intended to facilitate further research and drug development efforts targeting BRD9 and its associated signaling pathways.

Introduction to GNE-375

GNE-375 is a small molecule inhibitor of BRD9 with a reported IC50 of 5 nM.[1][2] It exhibits high selectivity for BRD9 over other bromodomain-containing proteins, including BRD4, TAF1, and CECR2.[1][2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. By inhibiting BRD9, GNE-375 modulates the expression of a variety of downstream target genes. A primary and well-documented effect of GNE-375 is its ability to prevent the emergence of drug-tolerant populations of cancer cells, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC) treated with EGFR inhibitors.[3] This effect is linked to the downregulation of key genes involved in drug resistance.

Core Mechanism of Action

GNE-375 functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function alters the recruitment and activity of the SWI/SNF complex at specific genomic loci, leading to changes in gene transcription.

Known Downstream Targets of GNE-375

The most well-characterized downstream target of GNE-375 is Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[3] Inhibition of BRD9 by GNE-375 leads to a significant decrease in ALDH1A1 gene expression. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and has been implicated in cancer stem cell biology and drug resistance.

Table 1: Summary of GNE-375 Effects on ALDH1A1

| Parameter | Effect | Cell Line | Reference |

| ALDH1A1 mRNA Expression | Decreased | PC-9 | [3] |

| ALDH1A1 Protein Level | Decreased | PC-9 | Inferred from mRNA data |

Signaling Pathways Modulated by GNE-375

The primary signaling pathway affected by GNE-375 is the one directly regulated by the SWI/SNF chromatin remodeling complex. By altering the function of this complex, GNE-375 can indirectly influence a multitude of downstream pathways. The downregulation of ALDH1A1 by GNE-375 directly impacts the retinoic acid (RA) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of GNE-375's downstream targets.

Cell Culture

The PC-9 human lung adenocarcinoma cell line is a common model for studying EGFR-mutant NSCLC and the effects of GNE-375.[1][2][4][5][6]

Materials:

-

PC-9 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

Drug Tolerance and Cell Viability Assay

This assay is used to assess the ability of GNE-375 to prevent the emergence of drug-tolerant cancer cells.[7]

Materials:

-

PC-9 cells

-

GNE-375

-

EGFR inhibitor (e.g., erlotinib, gefitinib)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

-

Seed PC-9 cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with the EGFR inhibitor alone or in combination with various concentrations of GNE-375.

-

Incubate for the desired period (e.g., 72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Analyze the data to determine the effect of GNE-375 on drug tolerance.

Gene Expression Analysis (Quantitative PCR)

This protocol is for quantifying the expression of target genes, such as ALDH1A1, following treatment with GNE-375.[8][9]

Materials:

-

Treated and untreated PC-9 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for the gene of interest (e.g., ALDH1A1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

Protocol:

-

Lyse cells and extract total RNA using a commercially available kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target and housekeeping genes.

-

Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if GNE-375 affects the binding of BRD9 to specific regions of chromatin.

Materials:

-

Treated and untreated PC-9 cells

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-BRD9 antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

Protocol:

-

Crosslink proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear it into smaller fragments.

-

Immunoprecipitate the chromatin using an anti-BRD9 antibody or a control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the crosslinks.

-

Purify the DNA and analyze by qPCR using primers for specific genomic regions of interest.

Conclusion and Future Directions

GNE-375 is a valuable tool for studying the biological functions of BRD9. The downregulation of ALDH1A1 is a key downstream effect that contributes to its ability to overcome drug resistance in cancer cells. To further elucidate the full spectrum of GNE-375's downstream targets, comprehensive and unbiased transcriptomic and proteomic studies are warranted. The experimental protocols provided in this guide offer a starting point for researchers to investigate the detailed molecular mechanisms of GNE-375 and other BRD9 inhibitors. Such studies will be crucial for the continued development of this promising class of epigenetic drugs.

References

- 1. bcrj.org.br [bcrj.org.br]

- 2. ubigene.us [ubigene.us]

- 3. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PC-9 Cells [cytion.com]

- 5. ebiohippo.com [ebiohippo.com]

- 6. PC-9 Cell Line - Creative Biogene [creative-biogene.com]

- 7. benchchem.com [benchchem.com]

- 8. origene.com [origene.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Biological Functions of BRD9 Inhibition by GNE-375: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader that recognizes acetylated lysine residues on histone proteins. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in various diseases, including cancer. GNE-375 serves as a valuable chemical probe to elucidate the biological functions of BRD9 and to explore its therapeutic potential. This technical guide provides an in-depth overview of the biological functions of BRD9 inhibition by GNE-375, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

GNE-375 competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin. This prevents the recruitment of the BAF complex to specific gene loci, leading to alterations in gene expression. A primary and well-documented downstream effect of GNE-375 is the suppression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) expression, a gene associated with drug tolerance in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of GNE-375.

Table 1: In Vitro Potency and Selectivity of GNE-375

| Parameter | Value | Reference |

| BRD9 IC50 | 5 nM | |

| Selectivity | >100-fold over BRD4, TAF1, and CECR2 |

Table 2: Biological Effects of GNE-375

| Biological Effect | Cell Line | Key Finding | Reference |

| Prevention of Drug Tolerance | EGFR mutant PC9 | Potent prevention of the emergence of drug-tolerant populations when treated with EGFR inhibitors. | |

| ALDH1A1 Expression | EGFR mutant PC9 | Decreased expression of ALDH1A1, a gene linked to drug tolerance. | |

| Cell Viability | Various Cancer Cell Lines | Minimal effects on cell viability in assays. | |

| Gene Expression | Various Cancer Cell Lines | Minimal effects in general gene expression assays. |

Signaling Pathways and Experimental Workflows

The inhibition of BRD9 by GNE-375 disrupts the normal function of the BAF chromatin remodeling complex, leading to downstream effects on gene transcription. A key pathway affected is the regulation of ALDH1A1.

Caption: Mechanism of GNE-375 action on the BRD9-BAF complex and ALDH1A1 gene expression.

While GNE-375's direct effects on signaling pathways like PI3K-AKT and MAPK/ERK are not extensively detailed in the literature, BRD9 itself is known to influence these pathways in various contexts. The diagram below illustrates a generalized experimental workflow to investigate such potential effects.

Caption: Workflow for analyzing GNE-375's effects on signaling pathways and gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BRD9 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the binding of GNE-375 to the BRD9 bromodomain.

Materials:

-

BRD9, GST-tagged (BPS Bioscience, Cat. No. 31091)

-

BET Bromodomain Ligand (BPS Bioscience, Cat. No. 33000)

-

Tb-labeled donor and Dye-labeled acceptor (BPS Bioscience)

-

3x BRD TR-FRET Assay Buffer 1 (BPS Bioscience, Cat. No. 33012)

-

White, non-binding, low volume, 384-well microtiter plate

-

Microplate reader capable of TR-FRET

Protocol:

-

Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock.

-

Dilute the Tb-labeled donor and Dye-labeled acceptor 100-fold in 1x BRD TR-FRET Assay Buffer 1.

-

Add 5 µl of diluted Tb-labeled donor and 5 µl of diluted Dye-labeled acceptor to each well.

-

Prepare a serial dilution of GNE-375 in inhibitor buffer (e.g., 1% DMSO in 1x assay buffer). Add 2 µl of the GNE-375 solution or inhibitor buffer (for positive and negative controls) to the appropriate wells.

-

Dilute the BET Bromodomain Ligand 40-fold in 1x BRD TR-FRET Assay Buffer 1.

-

Add 5 µl of the diluted BET Bromodomain Ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µl of 1x BRD TR-FRET Assay Buffer 1 to the "Negative Control" wells.

-

Thaw BRD9 protein on ice and dilute to 1 ng/µl in 1x BRD TR-FRET Assay Buffer 1.

-

Initiate the reaction by adding 3 µl of diluted BRD9 to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the fluorescence intensity on a TR-FRET-compatible microplate reader.

NanoBRET™ Target Engagement Assay

This assay measures the engagement of GNE-375 with BRD9 in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding BRD9-NanoLuc® fusion protein

-

NanoBRET™ Tracer specific for BRD9

-

Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

Protocol:

-

Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed into 96-well plates.

-

The following day, prepare a serial dilution of GNE-375 in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer dilution in Opti-MEM®.

-

Add the GNE-375 dilutions to the wells containing the cells, followed by the addition of the NanoBRET™ Tracer.

-

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to the wells.

-

Read the plate on a luminometer capable of measuring donor (460nm) and acceptor (618nm) emission wavelengths.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of BRD9 on the chromatin of target genes like ALDH1A1.

Materials:

-

PC9 cells

-

Formaldehyde, 37%

-

Glycine

-

Cell lysis buffer

-

Nuclei lysis buffer

-

Sonicator

-

Anti-BRD9 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for ALDH1A1 promoter and a control region

Protocol:

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-BRD9 antibody or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of the ALDH1A1 promoter region in the immunoprecipitated DNA relative to the input DNA and the IgG control using qPCR.

Conclusion

GNE-375 is a valuable research tool for dissecting the biological roles of BRD9. Its high potency and selectivity make it ideal for in vitro and cellular studies. The primary established function of GNE-375 is the prevention of drug tolerance through the downregulation of ALDH1A1, a mechanism initiated by the displacement of the BRD9-containing BAF complex from chromatin. While its broader impact on cellular signaling is an active area of investigation, the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BRD9 inhibition.

GNE-375: A Technical Guide to a Potent and Selective BRD9 Bromodomain Inhibitor for SWI/SNF Complex Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-375, a potent and highly selective chemical probe for the bromodomain of BRD9, a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This document details the mechanism of action of GNE-375, its biochemical and cellular activity, and provides detailed protocols for its use in studying SWI/SNF complex biology.

Introduction to GNE-375 and the SWI/SNF Complex

The SWI/SNF complex is a multi-subunit ATP-dependent chromatin remodeling machinery that plays a critical role in regulating gene expression by altering nucleosome positioning.[1] Dysregulation of SWI/SNF complex function is implicated in a variety of human cancers.[2] BRD9 is a defining member of the non-canonical BAF (ncBAF) complex, a specialized form of the SWI/SNF complex.[3] The bromodomain of BRD9 is responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[2][4]

GNE-375 is a small molecule inhibitor developed as a highly potent and selective tool to investigate the function of the BRD9 bromodomain.[5] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin.[6] This inhibition of BRD9's "reader" function provides a powerful method to dissect the role of the ncBAF complex in gene regulation and disease.

Biochemical and Cellular Activity of GNE-375

GNE-375 exhibits high potency and selectivity for the BRD9 bromodomain. The following tables summarize the key quantitative data reported for GNE-375.

Table 1: Biochemical Activity of GNE-375

| Target | Assay Type | IC50 (nM) | Fold Selectivity | Reference |

| BRD9 | Biochemical Assay | 5 | - | [6] |

| BRD4 | Biochemical Assay | >500 | >100-fold vs BRD9 | |

| TAF1 | Biochemical Assay | >500 | >100-fold vs BRD9 | |

| CECR2 | Biochemical Assay | >500 | >100-fold vs BRD9 | |

| BRD4, CECR2, TAF1 | Biochemical Assay | - | >480-fold vs BRD9 | [6] |

Table 2: Cellular Activity of GNE-375

| Cell Line | Assay Type | Effect | Notable Finding | Reference |

| EGFR mutant PC9 | Drug Tolerance Assay | Prevents emergence of drug-tolerant population | Associated with decreased ALDH1A1 expression | [5][6] |

Signaling Pathways and Experimental Workflows

GNE-375 acts by disrupting the interaction of the BRD9 subunit of the ncBAF complex with acetylated histones. This leads to altered gene expression, most notably the downregulation of ALDH1A1, which has been linked to the prevention of drug tolerance in certain cancer cells.

Experimental workflows to study the effects of GNE-375 typically involve biochemical assays to determine its inhibitory activity, cell-based assays to assess its impact on cellular processes, and molecular biology techniques to investigate changes in gene and protein expression.

References

- 1. High-throughput quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global quantitative proteomic profiling through 18O-labeling in combination with MS/MS spectra analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

GNE-375: A Technical Whitepaper on the Discovery and Initial Characterization of a Potent and Selective BRD9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-375 has been identified as a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in certain types of cancer. Initial studies have revealed its significant potential in preventing the emergence of drug resistance in cancer cells. This document provides a comprehensive overview of the foundational research and discovery of GNE-375, including its mechanism of action, quantitative data from initial characterizations, and the experimental methodologies employed.

Introduction

Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) chromatin remodeling complex. As an epigenetic "reader," it recognizes and binds to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. The dysregulation of BRD9 has been associated with the progression of several cancers, making it an attractive therapeutic target. GNE-375 was developed as a chemical probe to investigate the biological functions of BRD9 and to explore its therapeutic potential.

Discovery and Initial Characterization

GNE-375 was discovered through a structure-based drug design approach, starting from a pyrrolopyridone lead compound. The optimization process focused on enhancing potency for BRD9 while ensuring high selectivity against other bromodomain-containing proteins, particularly those in the BET (Bromodomain and Extra-Terminal domain) family.

Quantitative Data

The initial characterization of GNE-375 yielded critical quantitative data regarding its potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency of GNE-375

| Target | IC50 (nM) |

| BRD9 | 5 |

IC50 value represents the concentration of GNE-375 required to inhibit 50% of BRD9 activity in vitro.

Table 2: Selectivity Profile of GNE-375

| Bromodomain | Selectivity over BRD9 |

| BRD4 | >100-fold |

| TAF1 | >100-fold |

| CECR2 | >100-fold |

Selectivity is expressed as the ratio of the IC50 value for the indicated bromodomain to the IC50 value for BRD9.

Mechanism of Action

GNE-375 exerts its biological effects by directly inhibiting the bromodomain of BRD9. This inhibition prevents BRD9 from binding to acetylated histones on the chromatin, thereby modulating the expression of BRD9-target genes. A key finding from the initial studies is the role of GNE-375 in preventing the emergence of a drug-tolerant population of EGFR mutant non-small cell lung cancer (NSCLC) cells (PC9 cell line) when treated with EGFR inhibitors. This effect is mediated by the GNE-375-induced decrease in the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug resistance.

Signaling Pathway

The proposed signaling pathway for GNE-375's action in overcoming drug resistance in EGFR-mutant cancer cells is depicted below.

GNE-375: A Prophylactic Strategy Against the Emergence of Drug-Tolerant Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The development of drug resistance remains a formidable challenge in oncology, frequently leading to therapeutic failure. A key mechanism underlying acquired resistance is the emergence of a subpopulation of drug-tolerant persister (DTP) cells, which can survive initial therapy and subsequently give rise to fully resistant clones. This technical guide delineates the role of GNE-375, a potent and highly selective small-molecule inhibitor of bromodomain-containing protein 9 (BRD9), in preventing the formation of these drug-tolerant cancer cells. By elucidating its mechanism of action, detailing key experimental protocols, and presenting relevant quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel strategies to overcome drug resistance.

Introduction: The Challenge of Drug-Tolerant Persister Cells

Drug-tolerant persister cells represent a transient, non-genetically driven state of resistance that allows a fraction of cancer cells to survive cytotoxic or targeted therapies. These cells are characterized by slow proliferation and an altered epigenetic landscape, which enables them to withstand drug-induced stress. Following the cessation of therapy or through the acquisition of additional genetic mutations, DTPs can resume proliferation, leading to disease relapse. The prevention of DTP formation is therefore a critical and proactive strategy to enhance the durability of anti-cancer treatments.

GNE-375: A Selective BRD9 Inhibitor

GNE-375 is a potent and selective inhibitor of BRD9, an epigenetic "reader" protein that recognizes acetylated lysine residues on histones and other proteins.[1] BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been implicated in the regulation of gene expression. GNE-375 was identified through structure-based drug design and exhibits high selectivity for BRD9 over other bromodomain-containing proteins, making it a valuable tool for dissecting the specific functions of BRD9 in cancer biology.[1]

Quantitative Data: In Vitro Potency and Selectivity of GNE-375

| Parameter | Value | Reference |

| BRD9 IC50 | 5 nM | [2] |

| Selectivity | >100-fold vs. BRD4, TAF1, CECR2 | [2] |

Mechanism of Action: Preventing Epigenetically Defined Drug Tolerance

GNE-375's primary role in combating drug resistance lies in its ability to prevent the emergence of a drug-tolerant state. In the context of non-small cell lung cancer (NSCLC) cells with activating EGFR mutations (e.g., PC9 cells) treated with EGFR inhibitors like erlotinib, a small subpopulation of cells typically enters a drug-tolerant state. GNE-375 has been shown to potently prevent the formation of this persister population.[1]

The proposed mechanism of action involves the following key steps:

-

Inhibition of BRD9: GNE-375 binds to the bromodomain of BRD9, preventing its interaction with acetylated histones.

-

Altered Chromatin Binding: This inhibition leads to a decrease in the binding of BRD9 to chromatin at specific gene loci.[1]

-

Downregulation of ALDH1A1: A critical downstream consequence of reduced BRD9 chromatin occupancy is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[1] ALDH1A1 is a well-established marker of cancer stem cells and has been strongly implicated in drug resistance and the maintenance of a drug-tolerant state.

Quantitative Data: Effect of GNE-375 on Drug-Tolerant Cell Emergence and ALDH1A1 Expression

| Experiment | Cell Line | Treatment | Result | Reference |

| Drug-Tolerant Cell Viability | EGFR mutant PC9 | Erlotinib | Emergence of a drug-tolerant population | [1] |

| EGFR mutant PC9 | Erlotinib + GNE-375 | Prevention of the emergence of the drug-tolerant population | [1] | |

| ALDH1A1 Expression | EGFR mutant PC9 | GNE-375 | Decreased expression of ALDH1A1 | [1] |

Specific fold-change data for ALDH1A1 expression and quantitative reduction in the drug-tolerant population are detailed in the primary research literature.

Signaling Pathways Implicated in GNE-375's Mechanism

The core mechanism of GNE-375 involves the BRD9-ALDH1A1 axis. However, the development of drug tolerance is a complex process involving multiple signaling pathways. While direct modulation of these pathways by GNE-375 is an area of ongoing research, its ability to prevent the drug-tolerant state likely intersects with these critical cancer-related signaling networks.

BRD9-ALDH1A1 Signaling Pathway

Caption: GNE-375 inhibits BRD9, preventing epigenetic reprogramming and ALDH1A1 expression, thus blocking the formation of drug-tolerant persister cells.

Potential Crosstalk with Other Signaling Pathways

The development of drug tolerance is often associated with the activation of pro-survival signaling pathways. While direct evidence of GNE-375 modulating these pathways is still emerging, its impact on the epigenetic state suggests potential indirect effects on pathways such as Wnt/β-catenin and PI3K/Akt, which are known to be regulated by chromatin remodeling complexes and are implicated in drug resistance.

Caption: GNE-375, by altering the epigenetic state through BRD9 inhibition, may indirectly influence pro-survival pathways like Wnt/β-catenin and PI3K/Akt, contributing to the prevention of drug tolerance.

Detailed Experimental Protocols

Cell Culture and Induction of Drug-Tolerant Persister (DTP) Cells

-

Cell Line: PC9 (human non-small cell lung cancer cell line with an EGFR exon 19 deletion).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

DTP Induction:

-

Plate PC9 cells at a density of 5 x 10^5 cells per 10-cm dish.

-

Allow cells to adhere overnight.

-

Treat cells with a high concentration of an EGFR inhibitor (e.g., 1 µM erlotinib).

-

Replenish the medium with fresh drug every 3-4 days.

-

After 9-12 days, the majority of cells will have died, leaving a small population of viable, slow-growing DTP cells.

-

Cell Viability Assay to Assess Prevention of DTP Emergence

-

Method: Crystal Violet Staining or MTT/CCK8 Assay.

-

Protocol (Crystal Violet):

-

Seed PC9 cells in 6-well plates.

-

Treat with one of the following: vehicle (DMSO), erlotinib (1 µM), GNE-375 (at desired concentration), or a combination of erlotinib and GNE-375.

-

Incubate for the duration of DTP induction (e.g., 10 days), replacing the medium with fresh compounds every 3-4 days.

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% crystal violet solution for 20 minutes.

-

Wash extensively with water and allow to air dry.

-

Visually inspect and quantify the remaining viable cells.

-

Caption: Workflow for assessing the prevention of drug-tolerant persister cell emergence using a crystal violet cell viability assay.

Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy

-

Objective: To determine the effect of GNE-375 on the binding of BRD9 to the promoter region of the ALDH1A1 gene.

-

Protocol Outline:

-

Cross-linking: Treat PC9 cells with and without GNE-375. Cross-link protein-DNA complexes with 1% formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse cells and sonicate to shear chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate sheared chromatin with an anti-BRD9 antibody overnight. Use IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative real-time PCR (qPCR) with primers specific to the ALDH1A1 promoter to quantify the amount of precipitated DNA.

-

Gene Expression Analysis of ALDH1A1

-

Method 1: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Treat PC9 cells with and without GNE-375. Isolate total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for ALDH1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative fold change in ALDH1A1 expression using the ΔΔCt method.

-

-

Method 2: Western Blotting

-

Protein Extraction: Lyse GNE-375-treated and untreated PC9 cells and quantify total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against ALDH1A1 and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities to determine the relative protein levels of ALDH1A1.

-

Conclusion and Future Directions

GNE-375 represents a promising pharmacological tool and a potential therapeutic strategy for preventing the emergence of drug-tolerant cancer cells. Its targeted inhibition of BRD9 and subsequent downregulation of ALDH1A1 provide a clear mechanism for its prophylactic activity against drug resistance. Further research should focus on:

-

Elucidating the broader impact of BRD9 inhibition on the epigenetic landscape of cancer cells.

-

Investigating the direct and indirect effects of GNE-375 on other pro-survival signaling pathways, such as Wnt/β-catenin and PI3K/Akt, in the context of drug tolerance.

-

Evaluating the in vivo efficacy of GNE-375 in combination with targeted therapies to delay or prevent tumor relapse in preclinical models.

The insights gained from studying GNE-375 will undoubtedly contribute to the development of more effective and durable cancer therapies.

References

Methodological & Application

Application Note and Protocol: Preparation of GNE-375 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of GNE-375, a potent and selective BRD9 inhibitor. The protocol outlines the necessary materials, step-by-step procedures for solubilization in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage to ensure solution integrity and experimental reproducibility. All quantitative data is summarized for ease of use, and a workflow diagram is provided for visual guidance.

Introduction

GNE-375 is a small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4] Due to its role in epigenetic regulation, GNE-375 is a valuable tool in cancer research and drug development, particularly in studying drug resistance mechanisms.[1] Accurate and consistent preparation of GNE-375 stock solutions is critical for reliable experimental outcomes. DMSO is the recommended solvent for GNE-375, ensuring good solubility and stability.[1][2][3] This protocol details a standardized procedure for preparing GNE-375 stock solutions in DMSO.

Materials and Equipment

-

GNE-375 solid powder (purity >98%)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

It is crucial to use the molecular weight specified on the certificate of analysis provided by the supplier, as it may vary slightly between batches. Two commonly cited molecular weights are 437.49 g/mol and 451.51 g/mol .[1][2][3] The following tables provide calculations for preparing stock solutions based on these molecular weights.

Table 1: GNE-375 Properties

| Property | Value | Source |

| Molecular Weight ( g/mol ) | 437.49 or 451.51 | [1][2] |

| Recommended Solvent | DMSO | [1][2][3] |

| Solubility in DMSO | 50 mg/mL (110.74 mM with MW 451.51) | [2][3] |

Table 2: Volume of DMSO to Add for a Desired Stock Concentration (Based on MW 451.51 g/mol ) [2][5]

| Mass of GNE-375 | 1 mM Stock | 5 mM Stock | 10 mM Stock |

| 1 mg | 2.2148 mL | 0.4430 mL | 0.2215 mL |

| 5 mg | 11.0740 mL | 2.2148 mL | 1.1074 mL |

| 10 mg | 22.1479 mL | 4.4296 mL | 2.2148 mL |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of GNE-375 in DMSO.

4.1. Preparation

-

Allow the vial of GNE-375 powder to equilibrate to room temperature before opening to prevent condensation.

-

Ensure all equipment is clean and sterile. Use a fume hood for handling the compound and solvent.

-

Wear appropriate PPE.

4.2. Weighing the Compound

-

Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of GNE-375 powder into the tube. For example, 5 mg.

4.3. Solubilization

-

Using the appropriate molecular weight from your compound's datasheet, calculate the required volume of DMSO to achieve the desired concentration. For 5 mg of GNE-375 (assuming MW 451.51 g/mol ) to make a 10 mM stock, you will need 1.1074 mL of DMSO.

-

Add the calculated volume of high-purity DMSO to the vial containing the GNE-375 powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.[2][3] Visually inspect the solution to ensure there are no visible particles.

4.4. Aliquoting and Storage

-

Once the GNE-375 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

For long-term storage, store the aliquots at -20°C or -80°C.[2][6] The stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2][3][5]

Caption: Workflow for GNE-375 stock solution preparation.

Signaling Pathway Context

GNE-375 functions by inhibiting BRD9, a subunit of the BAF (SWI/SNF) chromatin remodeling complex. This inhibition alters gene expression, which has been shown to prevent the emergence of drug-tolerant populations in cancer cells. For example, in EGFR-mutant non-small cell lung cancer, GNE-375 can decrease the expression of genes like ALDH1A1, which is associated with drug tolerance.

Caption: Simplified signaling pathway of GNE-375 action.

Safety Precautions

-

GNE-375 is for research use only and not for human or veterinary use.[1]

-

Handle GNE-375 powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for GNE-375 In Vitro Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) complex, which is a form of the SWI/SNF chromatin remodeling complex.[1][2] As an epigenetic "reader" of acetylated lysines on histone proteins, BRD9 plays a crucial role in regulating gene expression. GNE-375 exerts its effect by binding to the BRD9 bromodomain with high affinity, thereby displacing it from chromatin.[3][4][5][6] Its primary application in research is to investigate the biological functions of BRD9 and to explore its therapeutic potential, particularly in preventing the emergence of epigenetically defined drug resistance in cancer cells.[1][4][7]

GNE-375 Properties and Storage

A summary of the key characteristics of GNE-375 is provided below. Proper storage is critical to maintain the stability and activity of the compound.

Table 1: Physicochemical and Pharmacological Properties of GNE-375

| Property | Value | Source(s) |

|---|---|---|

| Target | Bromodomain-containing protein 9 (BRD9) | [3][8][9] |

| IC₅₀ | 5 nM | [3][5][6][7][8][9] |

| Molecular Formula | C₂₅H₂₉N₃O₅ | [3] |

| Molecular Weight | 451.51 g/mol | [3][5][6] |

| Selectivity | >100-fold for BRD9 over BRD4, TAF1, and CECR2 | [3][5][6][8][9] |

| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) |[3][5][6] |

Storage Instructions:

-

Powder Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

-

In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]

Recommended Working Concentrations

The optimal working concentration of GNE-375 is application- and cell-line-dependent. Based on its low nanomolar IC₅₀, a range of concentrations should be tested. While GNE-375 has shown minimal effects on general cell viability in some contexts, it is highly effective in preventing the emergence of drug-tolerant cells.[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |

|---|---|---|---|

| Drug Tolerance / Resistance Prevention | PC9 (EGFR mutant) | 10 nM - 1 µM | Used in combination with a primary therapeutic agent (e.g., an EGFR inhibitor).[1][4] |

| Target Engagement (Chromatin Binding) | Various | 100 nM - 5 µM | To confirm displacement of BRD9 from chromatin. |

| Gene Expression Analysis (e.g., qPCR) | Various | 100 nM - 2 µM | To measure the effect on downstream target genes like ALDH1A1.[4][7] |

| Cell Viability / Proliferation | Various | 100 nM - 10 µM | GNE-375 alone may not significantly impact viability in many cell lines.[1] |

Signaling Pathway and Mechanism of Action

GNE-375 functions by competitively inhibiting the binding of the BRD9 bromodomain to acetylated histone tails. BRD9 is a key subunit of the ncBAF (SWI/SNF) chromatin remodeling complex. By displacing BRD9 from chromatin, GNE-375 alters the structure of the chromatin and modulates the expression of specific target genes, which can prevent the cell from entering a drug-tolerant state.

References

- 1. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. abmole.com [abmole.com]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. GNE-375 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]

- 8. cenmed.com [cenmed.com]

- 9. tebubio.com [tebubio.com]

GNE-375: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-375 is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex.[1] With an in vitro IC50 of 5 nM, GNE-375 offers a powerful tool for investigating the biological functions of BRD9 in cancer biology and for exploring its therapeutic potential.[1] While GNE-375 has shown minimal effects on cell viability as a single agent in some contexts, it has demonstrated significant efficacy in preventing the emergence of drug-tolerant cancer cell populations, particularly in combination with other targeted therapies.[2] This document provides detailed application notes and experimental protocols for the use of GNE-375 in cancer cell line research.

Mechanism of Action

GNE-375 functions by binding to the bromodomain of BRD9, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function leads to altered gene expression. A key downstream effect of GNE-375 is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a protein associated with drug resistance.[2]

Data Presentation

While extensive single-agent screening data for GNE-375 is not widely available, the following table summarizes the known effects and provides a comparative context with other BRD9 inhibitors.

| Compound | Cell Line(s) | Treatment Duration | Concentration/IC50 | Observed Effect |

| GNE-375 | PC9 (Lung) | Not specified | Not specified | Minimal effect on cell viability as a single agent. Potent in preventing the emergence of drug-tolerant cells when combined with an EGFR inhibitor. |

| I-BRD9 | LNCaP, VCaP, 22Rv1, C4-2 (Prostate) | 5 days | ~3 µM (IC50) | Reduction in cell viability. |

| I-BRD9 | Rhabdoid Tumor Cell Lines | 72 - 144 hours | 5 - 20 µM | Decreased cell proliferation, G1 arrest, and apoptosis. |

| BI-9564 | Rhabdoid Tumor Cell Lines | 72 - 144 hours | 5 - 20 µM | Decreased cell proliferation, G1 arrest, and apoptosis. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of GNE-375 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of GNE-375 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GNE-375 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of GNE-375 in complete medium. Suggested starting concentrations could range from 1 nM to 20 µM, based on data from other BRD9 inhibitors. Include a vehicle control (DMSO) at the same final concentration as the highest GNE-375 concentration.

-

Remove the medium from the wells and add 100 µL of the GNE-375 dilutions or vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 72, 96, or 144 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is to quantify the induction of apoptosis by GNE-375.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

GNE-375

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of GNE-375 (e.g., 5, 10, 20 µM) or vehicle control for the chosen duration (e.g., 72 or 144 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-